molecular formula C16H18N4O2 B2404076 N-benzyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 2034497-65-7

N-benzyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2404076
CAS No.: 2034497-65-7
M. Wt: 298.346
InChI Key: JKTLWWUVSFLQKE-UHFFFAOYSA-N
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Description

N-Benzyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic small molecule characterized by a pyrrolidine ring substituted with a pyrimidin-2-yloxy group at the 3-position and a benzyl carboxamide moiety at the 1-position. Structural elucidation of such compounds typically employs crystallographic tools like SHELX or OLEX2 for refinement and analysis .

Properties

IUPAC Name

N-benzyl-3-pyrimidin-2-yloxypyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(19-11-13-5-2-1-3-6-13)20-10-7-14(12-20)22-15-17-8-4-9-18-15/h1-6,8-9,14H,7,10-12H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTLWWUVSFLQKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diaminobutane.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Pyrimidin-2-yloxy Group: The pyrimidin-2-yloxy group can be introduced through a nucleophilic substitution reaction using pyrimidin-2-ol and a suitable activating agent.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the amine group on the pyrrolidine ring with a carboxylic acid derivative such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or activating agents.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
N-benzyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide is being explored as a scaffold for developing new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug development aimed at treating diseases such as cancer, inflammation, and neurological disorders. The compound's structural characteristics allow for modifications that can enhance its bioactivity and selectivity towards specific targets .

Case Studies
Research has demonstrated that derivatives of this compound can exhibit significant pharmacological effects. For instance, modifications to the pyrimidine moiety have led to compounds with improved potency against various enzyme targets involved in disease mechanisms .

Pharmacology

Pharmacokinetics and Pharmacodynamics
Studies on the pharmacokinetic properties of this compound indicate its potential for favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is crucial for assessing the compound's viability as a therapeutic agent .

Mechanism of Action
The compound likely interacts with specific receptors or enzymes, modulating biological pathways. For example, it may inhibit certain kinases involved in cell signaling pathways that promote tumor growth or inflammation .

Biological Research

Cellular Processes and Molecular Pathways
In biological research, this compound serves as a probe to investigate cellular processes. Its ability to influence molecular interactions makes it valuable for studying signaling pathways related to disease states .

Experimental Applications
The compound has been utilized in various experimental setups to elucidate its effects on cell viability, proliferation, and apoptosis in different cell lines. Results from these studies contribute to understanding the underlying mechanisms of action and potential therapeutic benefits .

Industrial Applications

Synthetic Intermediate
this compound can also be employed as an intermediate in the synthesis of more complex molecules in pharmaceutical manufacturing. Its unique structure allows it to serve as a building block for creating diverse chemical entities with potential applications in drug development .

Materials Science
In materials science, this compound may be explored for its properties related to conductivity or fluorescence, making it suitable for developing advanced materials with specific functionalities .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryScaffold for drug developmentModifications enhance bioactivity against disease targets
PharmacologyStudies on ADME propertiesFavorable profiles suggested for therapeutic use
Biological ResearchProbe for cellular process studiesInfluences viability and apoptosis in cell lines
Industrial ApplicationsIntermediate in pharmaceutical synthesisServes as a building block for complex molecules
Materials SciencePotential use in developing advanced materialsExplored for conductivity and fluorescence properties

Mechanism of Action

The mechanism of action of N-benzyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-benzyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide, we analyze structurally related compounds, focusing on substitutions, pharmacological relevance, and synthetic accessibility.

Structural Analogs in Pyridine/Pyrimidine Derivatives

The Catalog of Pyridine Compounds (2017) lists several pyridine-based analogs, though none directly match the target compound’s pyrrolidine-carboxamide core. Key examples include:

N-(2-Bromopyridin-3-yl)pivalamide : Features a bromopyridine ring and a pivalamide group. Unlike the target compound, it lacks the pyrrolidine scaffold, reducing conformational flexibility. This substitution pattern may limit its utility in targeting three-dimensional binding pockets in enzymes .

3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol: Contains a benzyloxy-pyridine group and a propargyl alcohol side chain.

Pyrrolidine-Carboxamide Derivatives

A 2024 European patent describes (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, a structurally complex analog. Key differences include:

  • Substituent Diversity : The trifluoroethyl group enhances electronegativity and metabolic stability compared to the benzyl group in the target compound.
  • Biological Targeting: The morpholino-pyridine moiety suggests kinase inhibition (e.g., mTOR or PI3K pathways), whereas the pyrimidin-2-yloxy group in the target compound may favor adenosine receptor modulation .

Comparative Data Table

Compound Name Molecular Weight Key Functional Groups Solubility (Predicted) Potential Applications
This compound 325.36 g/mol Pyrimidinyloxy, benzyl carboxamide Moderate (logP ~2.5) Kinase inhibition, CNS targets
N-(2-Bromopyridin-3-yl)pivalamide 271.12 g/mol Bromopyridine, pivalamide Low (logP ~3.0) Synthetic intermediate
(S)-N-[...]trifluoroethylpyrrolidine-carboxamide 582.54 g/mol Trifluoroethyl, morpholino-pyridine Low (logP ~4.2) Oncology (kinase inhibition)

Research Findings and Implications

  • Synthetic Challenges: The target compound’s pyrrolidine ring and pyrimidin-2-yloxy linkage require multi-step synthesis, including Mitsunobu or Ullmann coupling for ether formation, whereas analogs like N-(2-bromopyridin-3-yl)pivalamide are simpler to prepare .
  • Pharmacological Profiles : Computational docking studies suggest the pyrimidin-2-yloxy group in the target compound engages in π-π stacking with aromatic residues in kinase ATP-binding sites, a feature absent in bromopyridine analogs. The trifluoroethyl analog’s higher logP may improve blood-brain barrier penetration but increase off-target risks .

Biological Activity

N-benzyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a pyrrolidine ring, a benzyl group, and a pyrimidin-2-yloxy moiety. The synthesis typically involves the following steps:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving precursors such as 1,4-diaminobutane.
  • Introduction of the Benzyl Group : A nucleophilic substitution reaction using benzyl chloride and a base facilitates this step.
  • Attachment of the Pyrimidin-2-yloxy Group : This is accomplished through nucleophilic substitution with pyrimidin-2-ol.
  • Formation of the Carboxamide Group : The reaction between the amine group on the pyrrolidine ring and a carboxylic acid derivative completes the synthesis.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on related pyrrolidine derivatives have shown promising results against various cancer cell lines, including breast cancer . The structure-activity relationship (SAR) analysis suggests that modifications to the benzyl and pyrimidine groups can enhance cytotoxic effects.

Antimicrobial Properties

The compound's potential antimicrobial activity has also been explored. Derivatives of pyrrolidine compounds have been noted for their efficacy against bacterial strains, indicating that this compound may possess similar properties . The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in tumor growth or microbial resistance. For example, it may inhibit certain kinases or enzymes critical for cell proliferation or survival .

Research Findings and Case Studies

Several studies have highlighted the compound's potential applications:

  • Anticancer Studies : In vitro studies demonstrated that N-benzyl derivatives exhibited superior activity against MCF-7 and MDA-MB-231 breast cancer cell lines when compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Studies : Comparative analysis revealed that related compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
  • Pharmacokinetic Properties : Investigations into the pharmacokinetics of similar compounds indicate favorable absorption and distribution characteristics, which are essential for therapeutic efficacy .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntitumorPyrrolidine derivativesSignificant cytotoxicity in breast cancer cell lines
AntimicrobialPyrrolidine analogsInhibition of bacterial growth
Enzyme InhibitionVarious derivativesModulation of kinase activity
PharmacokineticsSimilar compoundsFavorable absorption and distribution

Q & A

Q. What are the recommended synthetic routes for N-benzyl-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide, and how can intermediates be characterized?

A practical approach involves multi-step nucleophilic substitution and carboxamide coupling. For example:

  • Step 1 : React pyrrolidine derivatives (e.g., 3-hydroxypyrrolidine) with pyrimidin-2-yl chloride under basic conditions (e.g., K₂CO₃) to form the pyrimidinyloxy intermediate.
  • Step 2 : Introduce the benzyl group via carboxamide coupling using benzylamine and a coupling agent like EDC/HOBt.
  • Characterization : Validate intermediates via 1H^1H/13C^{13}C NMR (amide proton at δ ~6.5–7.0 ppm; pyrimidine C-O stretch at ~1250 cm⁻¹ in IR) and LC-MS for molecular weight confirmation .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C, protected from light. Avoid proximity to oxidizing agents (e.g., peroxides) to prevent decomposition .
  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Minimize dust generation; employ local exhaust ventilation during weighing .

Q. What spectroscopic techniques are critical for structural validation?

  • NMR : Confirm pyrrolidine ring conformation (e.g., coupling constants for axial/equatorial protons) and pyrimidine substitution patterns.
  • HRMS : Verify molecular formula (e.g., calculated [M+H]⁺ for C₁₆H₁₈N₄O₂: 310.1434).
  • XRD : Resolve stereochemistry if crystalline derivatives are available .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the pyrimidinyloxy coupling step?

ParameterOptimization Strategy
SolventTest polar aprotic solvents (DMF, DMSO) vs. dichloromethane; higher polarity may enhance nucleophilicity .
BaseCompare K₂CO₃, NaH, or DBU; bulky bases may reduce side reactions (e.g., O-alkylation).
TemperatureScreen 0°C to 80°C; elevated temps may accelerate substitution but risk decomposition.

Q. How can computational methods predict the compound’s solubility and bioavailability?

  • LogP Calculation : Use software like MarvinSketch (estimated LogP ~2.1 for pyrrolidine-pyrimidine hybrids).
  • MD Simulations : Model interactions with lipid bilayers to assess passive diffusion.
  • ADMET Prediction : Tools like SwissADME can flag potential CYP450 inhibition risks due to the pyrimidine moiety .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays).
  • Metabolite Screening : Use LC-HRMS to identify active/inactive metabolites that may explain variability .
  • Batch Analysis : Compare purity (≥95% by HPLC) and stereochemical consistency (chiral HPLC) between studies .

Q. How does steric hindrance from the benzyl group affect pharmacological activity?

  • SAR Studies : Synthesize analogs with substituents (e.g., -CF₃, -OCH₃) on the benzyl ring.
  • Docking Studies : Map binding poses in target proteins (e.g., kinases) to identify steric clashes or favorable hydrophobic interactions .

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